molecular formula C16H14N4O5S2 B2699196 2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396677-38-5

2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2699196
CAS RN: 1396677-38-5
M. Wt: 406.43
InChI Key: RZVBNXUHUVLXHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a molecule would likely involve several steps, each introducing a different functional group. For example, the Suzuki-Miyaura cross-coupling reaction could be used to introduce the aromatic imidazole units .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could lead to interesting photophysical and electrochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could influence its luminescence properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide”:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly as a targeted cancer therapy . Its structure allows it to interact with specific proteins involved in cancer cell proliferation, making it a candidate for developing new anticancer drugs. Studies have indicated its efficacy in inhibiting tumor growth in preclinical models .

Antimicrobial Agents

Research has demonstrated that this compound exhibits antimicrobial properties . It has been tested against various bacterial and fungal strains, showing significant inhibitory effects. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Optoelectronic Materials

The compound’s unique chemical structure lends itself to applications in optoelectronics . It has been investigated for use in organic light-emitting diodes (OLEDs) and other light-emitting materials. Its ability to emit light efficiently makes it suitable for display technologies and lighting applications .

Future Directions

Future research could involve further exploration of the properties of this compound and potential applications. For example, it could be investigated for use in optoelectronics or as a pharmaceutical compound .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-27(23,24)9-4-5-10-12(6-9)26-16(18-10)20-14(22)11-7-25-15(17-11)19-13(21)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVBNXUHUVLXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide

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